9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL
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Overview
Description
9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a xanthen-9-OL structure. It is widely used in the synthesis of dyes and pigments due to its ability to absorb light and exhibit fluorescence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL typically involves the Friedel-Crafts acylation of dimethylaniline with phosgene or equivalent reagents such as triphosgene . The reaction conditions often include the use of an acid catalyst and a controlled temperature environment to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted xanthenes, hydroquinones, and quinones, which have applications in dye synthesis and other chemical processes.
Scientific Research Applications
9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorescent dyes and pigments.
Biology: Employed in fluorescence microscopy and as a staining agent for biological samples.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of inks, coatings, and optical brighteners.
Mechanism of Action
The mechanism of action of 9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL involves its ability to absorb light and undergo electronic transitions. This property makes it an effective fluorescent dye. The molecular targets include cellular components that can interact with the compound, leading to fluorescence emission. The pathways involved are primarily related to the excitation and relaxation of electrons within the molecule.
Comparison with Similar Compounds
Similar Compounds
Michler’s Ketone: Another compound with a dimethylamino group attached to a phenyl ring, used in dye synthesis.
4-Dimethylaminophenol: Known for its use in generating methemoglobin.
1,8-Naphthalimide Derivatives: Used in organic light-emitting diodes (OLEDs) and other luminescent applications.
Uniqueness
9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL stands out due to its specific structural configuration, which imparts unique fluorescence properties. Its ability to act as a versatile precursor in dye synthesis and its applications in various scientific fields highlight its significance compared to similar compounds.
Properties
CAS No. |
113493-33-7 |
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Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
9-[4-(dimethylamino)phenyl]xanthen-9-ol |
InChI |
InChI=1S/C21H19NO2/c1-22(2)16-13-11-15(12-14-16)21(23)17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21/h3-14,23H,1-2H3 |
InChI Key |
NXTZGUNLRGPKKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O |
Origin of Product |
United States |
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